2-(benzoylamino)-5-chloro-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzamido-5-chloro-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two benzamide groups, a chlorine atom, and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-5-chloro-N-(4-methylphenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported to be an efficient and eco-friendly method for the preparation of benzamide derivatives . This method offers advantages such as low reaction times, high yields, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides often involves large-scale reactions using similar condensation techniques. The choice of catalyst and reaction conditions may vary depending on the specific requirements of the production process. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-5-chloro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzamides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and overall structure.
Condensation Reactions: The benzamide groups can participate in condensation reactions with other amines or carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and hydroxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Scientific Research Applications
2-benzamido-5-chloro-N-(4-methylphenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Benzamide derivatives are known for their therapeutic potential, and this compound may be explored for its pharmacological properties.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-benzamido-5-chloro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzamide derivatives have been shown to inhibit certain enzymes involved in bacterial growth, contributing to their antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide
Uniqueness
2-benzamido-5-chloro-N-(4-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
351064-16-9 |
---|---|
Molecular Formula |
C21H17ClN2O2 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-benzamido-5-chloro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-7-10-17(11-8-14)23-21(26)18-13-16(22)9-12-19(18)24-20(25)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,26)(H,24,25) |
InChI Key |
DIKRGIBGHJOFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.